molecular formula C14H13N3O2 B1626408 2-(2,6-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine CAS No. 89075-54-7

2-(2,6-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine

Cat. No. B1626408
CAS RN: 89075-54-7
M. Wt: 255.27 g/mol
InChI Key: SMTKZZCOIPWVML-UHFFFAOYSA-N
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Description

2-(2,6-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound with an intriguing structure. It belongs to the class of pyridine derivatives and contains both imidazole and pyridine moieties. The presence of these fused heterocycles often correlates with diverse biological activities .


Synthesis Analysis

The synthesis of this compound involves several steps. Initially, 4-bromoacetophenone reacts with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution, yielding the corresponding chalcone. This chalcone serves as a precursor for the subsequent synthesis of the pyridine derivatives. The reaction with 2-cyanothioacetamide produces the pyridinethione intermediate, which further reacts with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the targeted thienopyridine derivatives .


Molecular Structure Analysis

The molecular structure of 2-(2,6-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine consists of a pyridine ring fused with an imidazole ring. The two methoxy groups at positions 2 and 6 of the phenyl ring contribute to its overall structure. The arrangement of atoms and bonds within the molecule significantly influences its biological properties .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including substitution, oxidation, and reduction. Investigating its reactivity with different reagents and conditions can provide insights into its behavior and potential applications .


Physical And Chemical Properties Analysis

  • Spectral Data : Analyzing its UV, IR, and NMR spectra provides valuable information about functional groups and bonding patterns .

properties

IUPAC Name

2-(2,6-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-18-11-4-3-5-12(19-2)13(11)14-16-9-6-7-15-8-10(9)17-14/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTKZZCOIPWVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NC3=C(N2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541200
Record name 2-(2,6-Dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine

CAS RN

89075-54-7
Record name 2-(2,6-Dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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